molecular formula C18H35N B2855545 2-(propan-2-yl)-N-[2-(propan-2-yl)cyclohexyl]cyclohexan-1-amine CAS No. 1258650-91-7

2-(propan-2-yl)-N-[2-(propan-2-yl)cyclohexyl]cyclohexan-1-amine

Cat. No. B2855545
CAS RN: 1258650-91-7
M. Wt: 265.485
InChI Key: LDFZMJRVNWWMIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(propan-2-yl)-N-[2-(propan-2-yl)cyclohexyl]cyclohexan-1-amine” is a complex organic molecule. It contains two cyclohexane rings, each with a propan-2-yl (also known as isopropyl) group attached . One of the rings also has an amine group (-NH2) attached, making it a secondary amine .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the cyclohexane rings, the addition of the isopropyl groups, and the introduction of the amine group. Unfortunately, without specific research or literature on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of two cyclohexane rings and multiple isopropyl groups. The three-dimensional structure would be influenced by the shape of the cyclohexane rings and the spatial arrangement of the isopropyl groups .


Chemical Reactions Analysis

As a secondary amine, this compound could potentially undergo reactions typical of amines, such as acid-base reactions or reactions with carbonyl compounds to form imines or enamines. The isopropyl groups could potentially undergo reactions typical of alkyl groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. As a secondary amine, it would likely be a weak base. The presence of the cyclohexane rings could potentially make it relatively nonpolar and hydrophobic .

Scientific Research Applications

Novel Routes to Heterocyclic Compounds

Research demonstrates the potential of related compounds in the synthesis of pyrroles and benzofurans, which are significant in medicinal chemistry and materials science. For instance, 2-(Acylmethylene)propanediol diacetates have been shown to react under palladium catalysis with primary amines to yield 1,2,4-trisubstituted pyrroles, highlighting a method for synthesizing complex heterocyclic structures with moderate to good yields (Friedrich, Wächtler, & Meijere, 2002). Additionally, propargyl amines undergo cyclization reactions under specific conditions to give substituted benzofuran derivatives, showcasing the utility of these reactions in creating pharmacologically relevant compounds (Wongsa, Sommart, Ritthiwigrom, Yazici, Kanokmedhakul, Kanokmedhakul, Willis, & Pyne, 2013).

Catalytic Processes and Ligand Activity

The compound and its derivatives have been utilized in catalytic processes, such as the asymmetric transfer hydrogenation of carbonyl compounds, where amidic tetradentate catalysts show useful enantiomeric excesses. This underscores the role of such compounds in enantioselective synthesis, which is crucial for drug development and synthesis of biologically active molecules (Marson & Schwarz, 2000).

Advanced Material Science Applications

In material science, amino-S-triazines and their N-oxyl-derivatives, related to the compound , have been evaluated as thermal and UV stabilizers in polypropylene films. This research indicates the potential of such compounds in improving the durability and lifespan of polymeric materials under various environmental conditions (Rosales-Jasso & Allen, 1999).

Cross-Coupling and Amination Techniques

Furthermore, innovative cross-coupling approaches for constructing anilines from cyclohexanones and amines have been reported, showcasing a novel method for C-N bond formation. This process involves a photoredox- and cobalt-based catalytic system, presenting a new avenue for synthesizing anilines, which are foundational structures in many pharmaceuticals (Dighe, Juliá, Luridiana, Douglas, & Leonori, 2020).

properties

IUPAC Name

2-propan-2-yl-N-(2-propan-2-ylcyclohexyl)cyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35N/c1-13(2)15-9-5-7-11-17(15)19-18-12-8-6-10-16(18)14(3)4/h13-19H,5-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDFZMJRVNWWMIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCCCC1NC2CCCCC2C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(propan-2-yl)-N-[2-(propan-2-yl)cyclohexyl]cyclohexan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.